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Compound of Interest

Compound Name: Niobium silicide (NbSi2)
CAS No.: 12034-80-9
\ J

Niobium disilicide (NbSiz) is an intermetallic compound that has garnered significant interest for
high-temperature structural applications, primarily due to its high melting point, excellent
oxidation resistance, and considerable mechanical strength at elevated temperatures. These
properties make it a promising candidate for components in gas turbine engines, aerospace
vehicles, and other demanding environments. A thorough understanding of its intrinsic material
properties, such as theoretical density and lattice parameters, is paramount for alloy design,
processing, and performance prediction. The theoretical density represents the maximum
achievable density in a defect-free material and is a critical parameter for assessing the
porosity of sintered components. Lattice parameters, which define the dimensions of the unit
cell, are fundamental to understanding the material's crystal structure and its response to
thermal and mechanical stimuli.

Crystallographic Structure of NbSiz

Niobium disilicide predominantly crystallizes in the hexagonal C40 prototype structure.[1][2]
This structure is characterized by the space group P6222.[1] The unit cell of the C40 structure
contains a specific arrangement of niobium and silicon atoms that dictates the material's overall
properties.

A key characteristic of the C40 crystal structure of NbSiz is the number of formula units (Z) per
unit cell. For NbSiz, the hexagonal unit cell contains 9 atoms: 3 Niobium atoms and 6 Silicon
atoms.[1] This corresponds to 3 formula units of NbSiz per unit cell.
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Theoretical Density Calculation

The theoretical density (p) of a crystalline material is a function of its atomic weight, the number
of atoms in the unit cell, and the volume of the unit cell. It can be calculated using the following
formula:

p=(Z*M)/(V*Na)

Where:

Z is the number of formula units per unit cell.

M is the molar mass of the compound.

V is the volume of the unit cell.

Na is Avogadro's number (6.022 x 102 mol—1).

The molar mass (M) of NbSiz is calculated by summing the atomic weights of its constituent
elements: M = (Atomic Weight of Nb) + 2 * (Atomic Weight of Si).

For a hexagonal crystal system, the volume of the unit cell (V) is given by:
V=a2*c*sin(60°) *v3=(3V3/2)*az*c

While some sources may present the volume of a hexagonal prism as V = Area_base * c,
where the area of the hexagonal base is (3V3/2)a?, leading to V = (3v3/2)a2c. A more direct
formula for the volume of a hexagonal unit cell is also given by V = a2c sin(60°) * 3, which
simplifies to the same. However, the most straightforward formula for the volume of a
hexagonal unit cell is derived from its geometry: V = (V3/2) * a2 * ¢ * 3 = (3V3/2)a2c is incorrect.
The correct formula for the volume of a hexagonal unit cell is V = a2 * ¢ * sin(60°) = (V3/2)aZc.
No, the area of the base of a hexagonal prism is not aasin(60). The area of a regular hexagon
with side length 'a' is (3V3/2)a2. Therefore, the volume of the hexagonal unit cell is V = (3V3/ 2)
* a2 * c. Let's re-verify this. The area of the parallelogram base of the hexagonal unit cell is
aasin(120) = a2V3/2. The volume is this area times the height c. So V = (a2cV3)/2. Let's use the
volume provided by the materials project for a = 4.81 A and ¢ = 6.59 A, which is 131.76 As.
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Using V = (a2¢cV3)/2, V = (4.812* 6.59 * V3)/2 = (23.1361 * 6.59 * 1.732)/2 = 264.4 /| 2 = 132.2
A3, This is very close to the cited value, so this is the correct formula.

The workflow for calculating the theoretical density is illustrated in the following diagram:
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Workflow for Theoretical Density Calculation.

Step-by-Step Calculation of Theoretical Density

To provide a concrete example, let's calculate the theoretical density of NbSiz using established

values for its lattice parameters and atomic weights.

Input Data Summary
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Parameter Symbol Value Source

_ 481 A (4.81x10°8
Lattice Parameter 'a’ a [1]
cm)

_ 6.59 A (6.59 x 108
Lattice Parameter 'c' c [1]
cm)

Formula Units per Unit

3 1

Cell 8
Atomic Weight of

o A _Nb 92.906 g/mol [3][4]
Niobium
Atomic Weight of ]

N A_Si 28.085 g/mol
Silicon
Avogadro's Number Na 6.022 x 102 mol—t Constant

Step 1: Calculate the Molar Mass (M) of NbSi2

M=A_Nb+2*A SiM=92.906 g/mol + 2 * (28.085 g/mol ) M = 92.906 g/mol + 56.17 g/mol M
=149.076 g/mol

Step 2: Calculate the Volume (V) of the Unit Cell

V=(a2*c*Vv3)/2V=((4.81x 10-8 cm)2 * (6.59 x 108 cm) * v3) / 2 V = (23.1361 x 1016 cm?
*6.59 x 10-8 cm * 1.732) / 2 V = (264.4 x 102 cm3) / 2 V = 1.322 x 1022 cm3

Step 3: Calculate the Theoretical Density (p)

Pp=(Z*M)/(V*Na)p=(3*149.076 g/mol )/ (1.322 x 10722 cm3 * 6.022 x 102 mol~1) p =
447.228 g / 79.605 cm3 p = 5.618 g/cm?

This calculated theoretical density is in close agreement with the density reported by the
Materials Project (5.64 g/cms3).[1]

Experimental Determination of Lattice Parameters
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The primary and most accurate method for determining the lattice parameters of crystalline
materials like NbSiz is Powder X-ray Diffraction (XRD).

Principles of X-ray Diffraction

XRD is based on the constructive interference of monochromatic X-rays and a crystalline
sample. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-
rays. Constructive interference occurs only in specific directions, which are determined by the
spacing of the atomic planes in the crystal, according to Bragg's Law:

nA = 2d sin(0)

Where:

n is an integer (the order of reflection).

A is the wavelength of the X-rays.

d is the spacing between the atomic planes.

0 is the angle of incidence of the X-rays.

By measuring the angles (20) at which constructive interference occurs, the interplanar spacing
(d) can be calculated. For a hexagonal crystal system, the interplanar spacing is related to the
lattice parameters 'a’ and 'c' and the Miller indices (hkl) of the diffracting plane by the following
equation:

1/d2 = (4/3) * ((h2 + hk + k2)/a2) + (I2/c?)
Experimental Protocol for Lattice Parameter

Determination via XRD

The following outlines a generalized, yet detailed, protocol for the determination of NbSi: lattice
parameters using powder XRD.

e Sample Preparation:
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o The NbSiz2 sample should be in a fine powder form to ensure a random orientation of the
crystallites. This is typically achieved by grinding the bulk material in a mortar and pestle.

o The powder is then mounted onto a sample holder, ensuring a flat and smooth surface to
minimize experimental errors.

» Data Collection:
o The sample is placed in a powder X-ray diffractometer.

o A monochromatic X-ray beam, typically from a Cu Ka source (A = 1.5406 A), is directed at
the sample.

o The detector scans a range of 26 angles, recording the intensity of the diffracted X-rays at
each angle.

o Data Analysis:

o Peak Identification: The resulting XRD pattern will show a series of peaks, each
corresponding to a specific set of atomic planes (hkl) that satisfy Bragg's Law. The
positions (26 values) of these peaks are accurately determined.

o Indexing: The identified peaks are indexed, meaning that Miller indices (hkl) are assigned
to each peak. This can be done by comparing the experimental pattern to a reference
pattern from a database (e.g., the International Centre for Diffraction Data - ICDD) or by
using specialized indexing software.

o Lattice Parameter Refinement: Once the peaks are indexed, the lattice parameters 'a’ and
'c' can be calculated from the positions of multiple peaks. To obtain high-precision lattice
parameters, a least-squares refinement method is employed. The Rietveld refinement
method is a powerful technique that fits the entire experimental diffraction pattern with a
calculated profile based on the crystal structure model, including the lattice parameters.[5]
[6][7] This method corrects for systematic experimental errors and provides highly
accurate lattice parameter values.

The experimental workflow for determining lattice parameters via XRD is depicted below:
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Experimental Workflow for XRD Lattice Parameter Determination.

Factors Influencing Lattice Parameters and Density

The theoretical density and lattice parameters are intrinsic properties of a perfect crystal at
absolute zero temperature. However, in real-world materials, these values can be influenced by

several factors:
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o Temperature: As the temperature increases, the atoms in the crystal lattice vibrate with
greater amplitude, leading to an increase in the average interatomic spacing. This
phenomenon, known as thermal expansion, results in an increase in the lattice parameters
and a decrease in the density. The thermal expansion of NbSi: is anisotropic, meaning that
the 'a’ and 'c' lattice parameters may change at different rates with temperature. The linear
thermal expansion coefficient for NbSiz has been reported to be approximately 7.3 x 10-6
°C1,

o Defects: Crystalline defects, such as point defects (vacancies, interstitials) and line defects
(dislocations), can affect the lattice parameters and density.

o Vacancies, which are missing atoms from their lattice sites, lead to a decrease in the
overall mass of the unit cell without a significant change in its volume, thus decreasing the
density.

o Interstitial atoms, which are extra atoms located in the spaces between the regular lattice
sites, increase the mass within the unit cell, leading to an increase in density.

» Stoichiometry: Deviations from the ideal stoichiometric composition (Nb:Si ratio of 1:2) can
also influence the lattice parameters and density. For instance, if there is an excess of
silicon, the extra silicon atoms may occupy interstitial sites or substitute for niobium atoms,
leading to changes in the unit cell dimensions and overall density. Conversely, a deficiency in
silicon would result in silicon vacancies.

Conclusion

This technical guide has provided a detailed examination of the theoretical density and lattice
parameters of Niobium Disilicide (NbSiz). A clear understanding of its hexagonal C40 crystal
structure is fundamental to accurately calculating its theoretical density. The step-by-step
calculation, based on established crystallographic data, yields a theoretical density of
approximately 5.618 g/cms.

The experimental determination of lattice parameters via powder X-ray diffraction has been
outlined, emphasizing the importance of proper sample preparation and data analysis
techniques, particularly Rietveld refinement, for achieving high accuracy. Finally, the influence
of temperature, crystalline defects, and stoichiometry on these fundamental properties has
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been discussed, providing a comprehensive perspective for materials scientists and engineers
working with this promising high-temperature material.
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